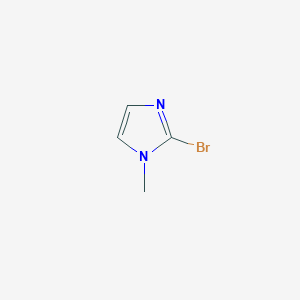
6-(Trifluormethyl)chinazolin-4(1H)-on
Übersicht
Beschreibung
6-(Trifluoromethyl)quinazolin-4(1H)-one, also known as TFQ, is a synthetic organic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a heterocyclic compound that contains a quinazolinone ring system, which is a six-membered ring with two nitrogen atoms at the 3- and 4-positions. TFQ has been used in various laboratory experiments and research studies due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Antimalaria-Anwendungen
Die 4(3H)-Chinazolinon-Struktur, zu der auch “6-(Trifluormethyl)chinazolin-4(1H)-on” gehört, hat sich in der Antimalaria-Behandlung als vielseitig einsetzbar erwiesen . Diese Verbindung könnte potenziell bei der Entwicklung neuer Antimalaria-Medikamente eingesetzt werden.
Antitumor-Anwendungen
Diese Verbindung hat auch potenzielle Anwendungen in der Antitumor-Behandlung . Die einzigartige Struktur von 4(3H)-Chinazolinon könnte bei der Synthese neuer Antitumor-Medikamente genutzt werden.
Antiepileptische Anwendungen
Es wurde festgestellt, dass die 4(3H)-Chinazolinon-Struktur antiepileptische Eigenschaften besitzt . Dies deutet darauf hin, dass “this compound” bei der Entwicklung von Antiepileptika eingesetzt werden könnte.
Fungizide Anwendungen
Diese Verbindung hat potenzielle fungizide Anwendungen . Ihre einzigartige Struktur könnte bei der Entwicklung neuer Fungizide eingesetzt werden.
Antimikrobielle Anwendungen
Die 4(3H)-Chinazolinon-Struktur, zu der auch “this compound” gehört, hat sich als antimikrobiell erwiesen . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Medikamente hin.
Entzündungshemmende Anwendungen
Diese Verbindung hat auch potenzielle Anwendungen in der entzündungshemmenden Behandlung . Die einzigartige Struktur von 4(3H)-Chinazolinon könnte bei der Synthese neuer entzündungshemmender Medikamente genutzt werden.
Lumineszierende Materialien und Bioimaging
In den letzten Jahren wurde festgestellt, dass einige Chinazolinon-Derivate gute Lumineszenzeigenschaften aufweisen . Chinazolinone zeichnen sich durch ausgezeichnete Biokompatibilität, geringe Toxizität und hohe Effizienz aus und haben sich daher zu vielversprechenden Kandidaten für den Einsatz als Fluoreszenz-Sonden, Bioimaging-Reagenzien und lumineszierende Materialien entwickelt .
Synthese wertvoller 4(3H)-Chinazolinone
Es wurde eine palladiumkatalysierte Dreikomponenten-Carbonylreaktion von Trifluoracetamidoylchloriden und Aminen zur Synthese wertvoller 2-(Trifluormethyl)chinazolin-4(3H)-one entwickelt . Dieses Verfahren zeichnet sich durch einen breiten Substratbereich, hohe Effizienz und die Vermeidung der Handhabung von CO-Gas aus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVVXBQQOLLVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563145 | |
| Record name | 6-(Trifluoromethyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16544-67-5 | |
| Record name | 6-(Trifluoromethyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16544-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(3H)-Quinazolinone, 6-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)






![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)



![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)

